Beclometasone dipropionate
Description
Historical Context of Corticosteroid Research and Development for Topical and Inhaled Applications
The journey of corticosteroids in medicine began with the isolation of extracts from the adrenal cortex in the 1940s. nih.gov The initial discovery and subsequent synthesis of cortisone (B1669442) and adrenocorticotropic hormone (ACTH) revolutionized the treatment of rheumatoid arthritis, a feat that earned the Nobel Prize in Physiology or Medicine in 1950. nih.gov By 1949, the therapeutic potential of ACTH was extended to allergic diseases. nih.gov However, the systemic administration of these early corticosteroids was often associated with significant side effects. nih.govnih.gov
The quest for safer alternatives led to the development of topical corticosteroids, initially for dermatological conditions. nih.govresearchgate.net The first successful use of topical hydrocortisone (B1673445) for human dermatoses was reported in 1952. researchgate.net This paved the way for the development of more potent fluorinated compounds in the early 1960s. researchgate.net The logical progression was to apply this topical approach to the respiratory tract to treat inflammatory airway diseases like asthma. nih.gov This concept materialized with the introduction of beclomethasone (B1667900) dipropionate in 1972, first as a pressurized metered-dose inhaler. drugbank.comnih.gov This marked a significant milestone, establishing inhaled glucocorticoids as a first-line treatment for persistent asthma. nih.gov
The development of beclomethasone dipropionate was a pivotal moment, demonstrating that a topically active glucocorticosteroid could be delivered directly to the lungs, exerting its anti-inflammatory effects locally while minimizing systemic absorption and the associated adverse effects. service.gov.ukdrugbank.comnih.gov Patented in 1962, beclomethasone dipropionate was approved for medical use in the United States in 1976. wikipedia.org
Rationale for Beclomethasone Dipropionate as a Prodrug in Glucocorticoid Therapy
The efficacy and safety profile of beclomethasone dipropionate are intrinsically linked to its design as a prodrug. drugbank.comservice.gov.uknih.gov A prodrug is an inactive or less active compound that is metabolized into its active form within the body. occams.com This strategy is employed to enhance drug delivery, improve stability, and increase site-specificity, thereby maximizing therapeutic effects while minimizing systemic toxicity. nih.govoccams.com
Beclomethasone dipropionate itself has a weak affinity for the glucocorticoid receptor. drugbank.comservice.gov.uk Its therapeutic action is mediated through its rapid and extensive hydrolysis by esterase enzymes, which are abundant in tissues like the lungs, into its highly active metabolite, beclomethasone-17-monopropionate (17-BMP). drugbank.comnih.govresearchgate.netpharmgkb.org This metabolic activation is a crucial step for its pharmacological activity. nih.govmedchemexpress.com
The rationale for this prodrug approach is multifaceted:
Enhanced Topical Potency: The active metabolite, 17-BMP, exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to the parent drug and other corticosteroids like dexamethasone. drugbank.comncats.io This high affinity at the target site contributes to its potent anti-inflammatory effects within the lungs. drugbank.comservice.gov.uk
Localized Action: By being administered directly to the site of inflammation (e.g., the lungs via inhalation), the prodrug can be activated where it is needed most. service.gov.ukdrugbank.com This localized activation helps to concentrate the therapeutic effect in the target tissue.
Reduced Systemic Exposure: The rapid conversion of beclomethasone dipropionate to 17-BMP in the target tissue, followed by further metabolism to less active or inactive compounds, helps to limit the amount of active drug that reaches the systemic circulation. service.gov.ukfrontiersin.org This is a key factor in reducing the risk of systemic side effects commonly associated with oral corticosteroid therapy. nih.govfrontiersin.org
The metabolic pathway of beclomethasone dipropionate involves several steps. nih.govresearchgate.net Upon administration, it is hydrolyzed to form beclomethasone-17-monopropionate (17-BMP), the primary active metabolite, as well as the less active beclomethasone-21-monopropionate and beclomethasone. nih.gov Further metabolism by cytochrome P450 enzymes can lead to the formation of other inactive metabolites. nih.gov
Table 1: Relative Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity |
| Beclomethasone-17-monopropionate (17-BMP) | ~13 times that of dexamethasone |
| Beclomethasone-17-monopropionate (17-BMP) | ~25 times that of beclomethasone dipropionate |
| Beclomethasone dipropionate | Weak |
| Beclomethasone-21-monopropionate | ~50-fold lower than BDP |
| Data sourced from multiple in vitro studies. drugbank.comnih.govncats.io |
Structure
2D Structure
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVIULQEHSCUHY-XYWKZLDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048730 | |
| Record name | Beclazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Beclometasone dipropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014538 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
2.08e-03 g/L | |
| Record name | Beclometasone dipropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014538 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5534-09-8 | |
| Record name | Beclomethasone dipropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5534-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Beclomethasone dipropionate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534098 | |
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| Record name | Beclomethasone dipropionate | |
| Source | DrugBank | |
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| Record name | Beclazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-chloro-11β-hydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-dipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.442 | |
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| Record name | BECLOMETHASONE DIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B307S63B2 | |
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| Record name | Beclometasone dipropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014538 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
208-210, 117 - 120 °C | |
| Record name | Beclomethasone dipropionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00394 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Beclometasone dipropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014538 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Pathways and Chemical Modification Studies of Beclomethasone Dipropionate
Established Synthetic Methodologies for Beclomethasone (B1667900) Dipropionate
Multi-Step Reaction Sequences and Key Intermediates
Several synthetic pathways to beclomethasone dipropionate have been established, often starting from different steroidal precursors. A common and readily available intermediate is 9β,11β-epoxy-17α,21-dihydroxy-16β-methyl-1,4-pregnadiene-3,20-dione, also known as DB-11 or 16β-methyl epoxide. researchgate.netgoogle.com One route involves the reaction of DB-11 with an ortho-propionate and p-toluenesulfonic acid, followed by a series of macrocyclic and ring-opening reactions to yield the final compound. google.comscispace.com
Another documented method begins with 16α-methylepihydrocortisone. patsnap.com This process involves a seven-step reaction sequence:
Esterification of the 21-position hydroxyl group with propionic acid.
Double oxidation at the C7 and C11 positions to form diketones.
Esterification of the 17-position hydroxyl group.
Etherification to protect the 3-position enol.
Reduction of the C7 and C11 diketones.
Acid hydrolysis for deprotection.
Dehydrogenation at the C1 position using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and substitution at the C7 position with chlorine. patsnap.com
A hybrid approach combining microbial biotransformation and chemical synthesis has also been explored, starting from epoxy progesterone (B1679170). dissertationtopic.net This pathway includes microbial 11α-hydroxylation and 1,2-dehydrogenation, followed by chemical synthesis steps to introduce the 16β-methyl group, the 17α- and 21-hydroxyl groups, and finally the 9α-chloro and 11β-hydroxy functionalities. dissertationtopic.net The esterification of the hydroxyl groups at C17 and C21 with propionic anhydride (B1165640) is a crucial step in many of these synthetic routes. researchgate.netdissertationtopic.net
A key intermediate in many syntheses is beclomethasone itself, which is subsequently esterified. One method involves creating beclomethasone 11,17,21-tripropionate, followed by a selective hydrolysis of the ester at the C11 position using aqueous gluconic acid to yield the desired dipropionate product. google.com
Optimization of Synthesis Routes for Yield and Scalability
Newer, optimized methods have demonstrated substantial improvements. For instance, a revised seven-step synthesis starting from 16α-methylepihydrocortisone has increased the total yield to between 32-35%. patsnap.com This improved process is also more environmentally friendly, featuring a shorter route and the use of recyclable solvents. patsnap.com Similarly, a practical and scalable approach starting from the intermediate DB-11 achieved an impressive 82% yield through a cost-effective methodology for the selective propionylation of the hydroxyl groups at C17 and C21. researchgate.net
| Starting Material/Method | Reported Overall Yield | Key Advantages | Reference |
|---|---|---|---|
| Traditional Route | 2.678% | - | patsnap.com |
| 16α-methylepihydrocortisone | 32-35% | Shorter route, recyclable solvents | patsnap.com |
| Epoxy progesterone (Microbial/Chemical Hybrid) | 30% | Combined biocatalytic and chemical steps | dissertationtopic.net |
| 16β-methyl epoxide (DB-11) | 82% | Cost-effective, scalable, selective propionylation | researchgate.net |
| DB-11 (Optimized Process) | ~115-119% | Shortened production period, reduced waste | google.com |
Design and Synthesis of Beclomethasone Dipropionate Derivatives
To investigate structure-activity relationships and potentially develop compounds with improved therapeutic properties, researchers have synthesized various derivatives of beclomethasone dipropionate. These efforts have focused on targeted structural modifications at key positions on the steroid nucleus.
Structural Modifications at Specific Carbon Atoms (e.g., C9, C11, C21)
Studies have been conducted involving the synthesis of beclomethasone dipropionate derivatives with structural modifications specifically at the C9, C11, and C21 positions. researchgate.net The 9α-chloro and 11β-hydroxyl groups are critical for the compound's glucocorticoid activity. dissertationtopic.net Synthetic strategies often involve intermediates with a double bond or an epoxy group between C9 and C11, which are then converted to the final 9α-chloro, 11β-hydroxy configuration. google.com The hydroxyl group at C21 is a primary site for esterification, and modifications here can influence the compound's pharmacokinetic properties. For example, 21-desoxy-21-chlorocorticosteroids have been prepared to explore the separation of systemic activity from topical anti-inflammatory effects. researchgate.net
Molecular Mechanisms of Action and Receptor Interactions
Glucocorticoid Receptor (GR) Binding Dynamics
The initiation of beclomethasone (B1667900) dipropionate's action is dependent on its binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates gene expression. nih.gov
Beclomethasone dipropionate (BDP) itself is a prodrug with a relatively weak binding affinity for the glucocorticoid receptor. nih.govdrugbank.comservice.gov.uk Its therapeutic efficacy is primarily due to its rapid hydrolysis in the body to its active metabolite, beclomethasone-17-monopropionate (17-BMP). nih.govdrugbank.comdrugbank.comservice.gov.uknih.gov This metabolic conversion is a critical activation step. nih.govmedchemexpress.com
The 17-BMP metabolite exhibits a significantly higher binding affinity for the GR. medchemexpress.com Research indicates that 17-BMP's affinity for the human glucocorticoid receptor is approximately 13 times that of dexamethasone and 25 times that of the parent compound, beclomethasone dipropionate. drugbank.comservice.gov.uk Another study quantified the relative receptor affinity of 17-BMP as being about 13 times as potent as dexamethasone. nih.gov In contrast, the metabolite beclomethasone-21-monopropionate (21-BMP) shows no binding affinity for the receptor. nih.gov
| Compound | Relative Receptor Binding Affinity (Dexamethasone = 100) | Reference |
|---|---|---|
| Beclomethasone Dipropionate (BDP) | 53 | researchgate.net |
| Beclomethasone-17-Monopropionate (17-BMP) | 1345 | researchgate.net |
| Dexamethasone | 100 | researchgate.net |
In silico molecular docking studies have been employed to characterize the binding interactions between glucocorticoids and the glucocorticoid receptor. Studies on derivatives of beclomethasone dipropionate have demonstrated favorable binding interactions within the GR's ligand-binding domain. researchgate.net While detailed docking studies specifically for BDP are limited in the provided results, research on the closely related betamethasone dipropionate shows that its biotransformed products fit well within the ligand-binding domain of the GR. nih.gov These studies revealed potential binding affinities ranging from -10.11 to -12.53 kcal/mol and highlighted hydrophobic interactions with key amino acid residues such as Leu563, Met604, Phe623, and Tyr735. nih.govresearchgate.net Such computational models help elucidate the structural basis for the potent activity of these compounds.
Cellular and Subcellular Mechanisms
Upon binding to its ligand, the GR undergoes conformational changes that initiate a cascade of cellular events, beginning with its translocation to the nucleus.
Corticosteroids exert their effects by binding to glucocorticoid receptors located in the cytoplasm. nih.govatsjournals.orgelsevierpure.com This binding event triggers the dissociation of the GR from chaperone proteins and its rapid translocation into the nucleus. nih.gov This process is a critical step for the anti-inflammatory actions of corticosteroids. nih.gov
Studies in human airway cells have provided direct evidence of this process following beclomethasone dipropionate administration. In healthy subjects, inhalation of BDP led to significant GR activation and nuclear translocation within 60 minutes. nih.govatsjournals.orgelsevierpure.com In airway macrophages from these subjects, a significant increase in nuclear GR localization (to 73 ± 8%) was observed just 30 minutes after BDP inhalation. atsjournals.org It was noted that even at baseline, approximately 30% of GR was localized to the nucleus in airway cells, which may be a response to endogenous cortisol levels. atsjournals.org
Once inside the nucleus, the activated GR complex modulates the expression of target genes. nih.gov The receptor typically functions as a homodimer, binding to specific DNA sequences known as glucocorticoid-response elements (GREs) located in the promoter regions of steroid-sensitive genes. researchgate.net This interaction can either activate (trans-activation) or suppress (trans-repression) gene transcription. researchgate.net
The binding of the GR to GREs switches on the transcription of genes that encode anti-inflammatory proteins. researchgate.net Beclomethasone's active metabolite, 17-BMP, has been shown to evoke the upregulation of GR-dependent genes such as FK506-binding protein 51 (FKBP51) and glucocorticoid-induced leucine zipper (GILZ). medchemexpress.com Other key anti-inflammatory genes activated by corticosteroids include those for mitogen-activated protein kinase phosphatase-1 (MKP-1) and secretory leukoprotease inhibitor (SLPI). nih.govresearchgate.net The GR can also interact directly with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes, a mechanism known as tethering. nih.govnih.gov
Molecular Regulation of Inflammatory Pathways
The culmination of GR binding, nuclear translocation, and gene expression modulation is the widespread regulation of inflammatory pathways. Beclomethasone dipropionate attenuates inflammatory responses by targeting multiple components of the inflammatory cascade. drugbank.com
Its mechanism involves suppressing the actions of various inflammatory cells, including mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils. nih.govdrugbank.com Furthermore, it inhibits the release of a wide array of inflammatory mediators, such as histamine, eicosanoids, leukotrienes, and cytokines. nih.govdrugbank.com Specifically, the active metabolite 17-BMP has been shown to effectively suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), and CXCL8, in lung macrophages. medchemexpress.com The EC₅₀ values for this inhibition by 17-BMP were reported as 0.01 nM for TNFα, 0.05 nM for IL-6, and 0.1 nM for CXCL8. medchemexpress.com This broad anti-inflammatory activity underlies its use in various inflammatory conditions. nih.govdrugbank.com
Immune Cell Regulation by Beclomethasone Dipropionate and its Metabolites
Beclomethasone dipropionate profoundly influences the activity and trafficking of various immune cells involved in the inflammatory response.
The compound effectively suppresses the actions of a wide range of inflammatory cells. nih.gov It has been shown to reduce the infiltration of mast cells, eosinophils, lymphocytes (including activated T-lymphocytes), and neutrophils into airway tissues. nih.govplos.org This reduction in inflammatory cell numbers at the site of inflammation is a critical aspect of its therapeutic effect. Studies have documented a significant decrease in the number of activated eosinophils and T-lymphocytes in the bronchial epithelium and peripheral blood of patients following treatment with beclomethasone dipropionate. nih.gov
| Inflammatory Cell Type | Effect of Beclomethasone Dipropionate | Reference |
|---|---|---|
| Mast Cells | Suppression of action and infiltration | nih.govplos.org |
| Eosinophils | Suppression of action and infiltration; decreased activation | nih.govnih.govplos.org |
| Basophils | Suppression of action | nih.gov |
| Lymphocytes | Suppression of action and infiltration; decreased activation | nih.govplos.org |
| Macrophages | Suppression of action | nih.gov |
| Neutrophils | Suppression of action and infiltration | nih.govplos.org |
Beclomethasone dipropionate (BDP) is metabolized into beclomethasone-17-monopropionate (17-BMP) and beclomethasone (BOH). Research has shown that these compounds exhibit different potencies in various cell types. A study comparing their effects on cytokine production by T-lymphocytes and on osteoblast activity revealed significant differences.
In inhibiting interleukin-5 (IL-5) production by peripheral blood mononuclear cells, 17-BMP was found to be exceptionally potent, with an EC50 (half maximal effective concentration) of 10⁻¹⁴ M. BDP and BOH were also highly potent, with EC50 values of approximately 10⁻¹² M. All three were significantly more potent than the reference steroid, dexamethasone (EC50 10⁻⁸ M), in this assay. nih.gov This demonstrates a powerful and targeted effect on a key cytokine involved in eosinophilic inflammation.
In contrast to their high potency in T-lymphocytes, the effects of beclomethasone dipropionate and its metabolites on bone-forming cells (osteoblasts) were found to be different. In functional assays of osteoblasts, such as measuring alkaline phosphatase activity and osteocalcin (B1147995) synthesis, BDP, 17-BMP, and BOH were found to be equipotent with dexamethasone. nih.gov The EC50 range for all these corticosteroids in the osteoblast assays was 0.3-1.2 x 10⁻⁹ M. nih.gov
This finding highlights that the relative bioactivity of corticosteroids can vary between different human cell types. nih.gov The effect of corticosteroids on bone is primarily a reduction in bone formation due to a negative impact on osteoblast function and lifespan.
| Compound | Potency in Inhibiting T-Lymphocyte IL-5 Production (EC50) | Potency in Affecting Osteoblast Function (EC50) |
|---|---|---|
| Beclomethasone-17-monopropionate (17-BMP) | 10-14 M | 0.3-1.2 x 10-9 M |
| Beclomethasone dipropionate (BDP) | ~10-12 M | 0.3-1.2 x 10-9 M |
| Beclomethasone (BOH) | ~10-12 M | 0.3-1.2 x 10-9 M |
| Dexamethasone (Reference) | 10-8 M | 0.3-1.2 x 10-9 M |
Metabolism and Biotransformation Pathways
Prodrug Activation and Esterase-Mediated Hydrolysis
Beclomethasone (B1667900) dipropionate itself has a weak affinity for the glucocorticoid receptor. nih.govdrugbank.com It requires metabolic activation through the hydrolysis of its ester groups, a process predominantly carried out by esterase enzymes found in various tissues, particularly the lungs. bohrium.comnih.govresearchgate.net This hydrolysis leads to the formation of both active and inactive metabolites.
The primary activation pathway for BDP is its rapid and efficient hydrolysis into the pharmacologically active metabolite, beclomethasone-17-monopropionate (17-BMP). bohrium.comnih.govnih.gov This conversion involves the cleavage of the C-21 ester group. nih.gov The resulting 17-BMP is a potent anti-inflammatory agent that exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to the parent compound, BDP. drugbank.commedchemexpress.com In fact, when administered via inhalation, a substantial portion of BDP is converted to 17-BMP within the lung tissue, contributing to its local therapeutic effects. drugbank.com
In addition to the active metabolite 17-BMP, esterase-mediated hydrolysis also yields metabolites with significantly less or no pharmacological activity. nih.govnih.gov These include beclomethasone-21-monopropionate (21-BMP) and the fully de-esterified beclomethasone (BOH). nih.govdrugbank.com The formation of 21-BMP and BOH are considered minor pathways in the metabolic cascade of BDP. nih.gov
Esterase enzymes are crucial for both the activation and subsequent deactivation of beclomethasone dipropionate. nih.govresearchgate.netnih.gov These hydrolytic enzymes catalyze the cleavage of the propionate (B1217596) esters at the C-17 and C-21 positions. The hydrolysis at the C-21 position is the key activation step, producing the potent 17-BMP. nih.gov Further hydrolysis of 17-BMP can lead to the inactive beclomethasone (BOH). nih.gov Research into the specific hydrolases involved indicates that while carboxylesterase 1 (CES1) is a minor contributor to BDP metabolism in the lungs, arylacetamide deacetylase (AADAC) may be the primary enzyme responsible for its bioactivation. nih.govresearchgate.net
| Metabolite | Formation Pathway | Key Enzyme Family | Pharmacological Activity |
|---|---|---|---|
| Beclomethasone-17-monopropionate (17-BMP) | Hydrolysis of C-21 ester | Esterases (e.g., AADAC) | Active |
| Beclomethasone-21-monopropionate (21-BMP) | Hydrolysis of C-17 ester | Esterases | Inactive/Minor Activity |
| Beclomethasone (BOH) | Hydrolysis of both esters | Esterases | Inactive |
Cytochrome P450 (CYP) Enzyme-Mediated Metabolism
Following the initial esterase-mediated hydrolysis, beclomethasone dipropionate and its metabolites can undergo further biotransformation by the cytochrome P450 (CYP) enzyme system, primarily in the liver and lungs. nih.govresearchgate.net This phase of metabolism generally leads to the formation of inactive clearance metabolites. nih.gov It is important to note that CYP enzymes are not involved in the production of the pharmacologically active metabolite, 17-BMP. nih.gov
In vitro studies have identified specific CYP enzymes responsible for metabolizing BDP. CYP3A4 and CYP3A5 have been shown to metabolize BDP at comparable rates, leading to inactive products. nih.govsemanticscholar.orgnih.gov These enzymes are expressed in both the liver and the lungs. nih.gov In contrast, CYP3A7, a CYP enzyme predominantly found in the fetal liver, does not contribute to the metabolism of BDP. nih.govsemanticscholar.orgnih.gov The expression and function of CYP3A4 and CYP3A5 can influence the systemic disposition of BDP. nih.govresearchgate.net
The metabolism of BDP by CYP3A4 and CYP3A5 occurs through hydroxylation and dehydrogenation reactions. nih.govsemanticscholar.orgnih.gov These processes result in several previously uncharacterized metabolites. Studies have identified hydroxylated metabolites ([M4]) and dehydrogenated metabolites ([M5]). nih.govsemanticscholar.org A further metabolite ([M6]), formed by the combined action of esterases and subsequent CYP3A4-mediated hydroxylation, has also been characterized. nih.govnih.gov While liver cells can produce both hydroxylated and dehydrogenated metabolites, lung cells appear to primarily produce the dehydrogenated form. nih.govnih.gov
| CYP Enzyme | Metabolic Contribution | Primary Pathway(s) | Resulting Metabolites |
|---|---|---|---|
| CYP3A4 | Metabolizes BDP | Hydroxylation, Dehydrogenation | Inactive |
| CYP3A5 | Metabolizes BDP | Hydroxylation, Dehydrogenation | Inactive |
| CYP3A7 | No significant contribution | N/A | N/A |
Influence of CYP3A Enzyme Expression on Beclomethasone Dipropionate Disposition
The disposition of beclomethasone dipropionate is significantly influenced by the expression and function of cytochrome P450 3A (CYP3A) enzymes. semanticscholar.orgresearchgate.net Studies have identified CYP3A4 and CYP3A5 as key enzymes in the metabolism of BDP. semanticscholar.orgnih.gov These enzymes convert BDP into inactive metabolites through processes like hydroxylation and dehydrogenation. semanticscholar.orgnih.govnih.gov In contrast, CYP3A7, a fetal isoform, does not appear to metabolize BDP. nih.govnih.gov
Furthermore, BDP and its metabolites can induce the expression of CYP3A enzymes. In A549 lung cells, the active metabolite beclomethasone 17-monopropionate (B-17-MP) has been shown to induce CYP3A5 mRNA via the glucocorticoid receptor. nih.govdntb.gov.ua In DPX2 liver cells, BDP itself induces the expression of CYP3A4, CYP3A5, and CYP3A7 mRNA, but this effect is more pronounced when esterase activity is inhibited, suggesting that rapid esterase-mediated clearance of BDP can limit this induction. nih.gov This indicates different regulatory pathways for CYP3A gene expression in the lung and the liver. nih.gov
Tissue-Specific Metabolism Studies
In the lungs, the primary target organ for inhaled BDP, the compound undergoes extensive and rapid metabolism. researchgate.netdrugbank.com BDP is a prodrug that is activated by the cleavage of its C-21 ester by local esterase enzymes to form the pharmacologically active metabolite, beclomethasone-17-monopropionate (B-17-MP). nih.govnih.gov This active metabolite has a significantly higher binding affinity for the glucocorticoid receptor than the parent drug. nih.gov
Studies using human lung precision-cut tissue slices and A549 lung cells have elucidated these metabolic pathways. nih.govnih.govnih.gov BDP is hydrolyzed to its active metabolite B-17-MP, and further to the largely inactive metabolites beclomethasone-21-monopropionate (B-21-MP) and beclomethasone (BOH). nih.govnih.gov In lung tissue slices, B-17-MP is the major metabolite at earlier time points (2 and 6 hours), while BOH becomes predominant by 24 hours. nih.gov Over time, these more polar metabolites diffuse out of the tissue. nih.gov
In addition to hydrolysis by esterases, lung cells also perform CYP3A-mediated metabolism. However, unlike liver cells, lung cells appear to only produce the dehydrogenated metabolite (M5) and not the hydroxylated ones. nih.govnih.gov B-17-MP can also undergo conjugation with fatty acids, forming lipophilic esters that may act as an intracellular depot, although this occurs to a much lesser extent compared to other corticosteroids like budesonide (B1683875) or ciclesonide. nih.govnih.gov
| Time Point | Major Metabolite | Metabolic Process | Key Finding |
|---|---|---|---|
| 2 Hours | Beclomethasone-17-monopropionate (B-17-MP) | Esterase-mediated hydrolysis | Rapid activation of the prodrug to its active form. |
| 6 Hours | Beclomethasone-17-monopropionate (B-17-MP) | Esterase-mediated hydrolysis | Active metabolite concentration remains high. |
| 24 Hours | Beclomethasone (BOH) | Further hydrolysis | Conversion of active metabolite to inactive polar metabolite, facilitating clearance. nih.gov |
The liver is a major site of metabolism for systemically absorbed BDP. Studies using the human liver cell line DPX2 show that both esterase and CYP3A enzymes are actively involved in BDP biotransformation. nih.gov Liver cells produce the esterase-dependent metabolites B-17-MP, B-21-MP, and BOH. nih.govnih.gov
Distinct from the metabolic profile in lung cells, liver cells generate a broader range of CYP3A-mediated metabolites. The liver produces both hydroxylated (M4, M6) and dehydrogenated (M5) metabolites of BDP. semanticscholar.orgnih.govnih.gov This indicates a more extensive oxidative metabolism in the liver compared to the lungs. nih.gov The formation of these metabolites, which are considered inactive, represents a clearance pathway for the drug. researchgate.netnih.gov
Following oral ingestion or the swallowed portion of an inhaled dose, BDP is subject to extensive presystemic metabolism. BDP has negligible oral bioavailability, and the parent drug is not detected in plasma after oral administration, indicating rapid and near-complete first-pass metabolism in the gut and/or liver. nih.gov
In human plasma, BDP is rapidly converted by esterases into its metabolites. nih.gov The primary pathway involves hydrolysis to the active B-17-MP, followed by slower elimination. nih.gov The inactive metabolites B-21-MP and BOH are also formed in plasma. nih.govnih.gov The half-life of BDP in plasma is very short (approximately 0.5 hours), while its active metabolite B-17-MP has a longer half-life (around 2.7 hours after intravenous administration). nih.gov
Metabolite Characterization and Identification
Several metabolites of beclomethasone dipropionate have been characterized and identified through various analytical techniques. These metabolites are products of hydrolysis and oxidation.
The primary metabolites are formed through esterase-mediated hydrolysis:
Beclomethasone 17-monopropionate (B-17-MP) : Also referred to as M1, this is the main active metabolite, formed by the cleavage of the C-21 ester. nih.gov
Beclomethasone 21-monopropionate (B-21-MP) : Also known as M2, this is a less active metabolite. nih.gov
Beclomethasone (BOH) : Referred to as M3, this is the fully de-esterified and pharmacologically inactive product. nih.govnih.gov
CYP3A enzymes, primarily CYP3A4 and CYP3A5, produce several previously uncharacterized oxidative metabolites, which are presumed to be inactive clearance products nih.gov:
M4 : A hydroxylated metabolite. nih.gov
M5 : A dehydrogenated metabolite. nih.gov
M6 : A metabolite formed by the combined action of esterase-mediated cleavage and CYP3A4-mediated hydroxylation. semanticscholar.orgnih.govnih.gov
Microbial biotransformation studies using Aspergillus niger have also been used as a model for mammalian metabolism, successfully producing B-17-MP, B-21-MP, and BOH, as well as an epoxy derivative. scielo.brusp.br
| Metabolite ID | Compound Name | Formation Pathway | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| M1 | Beclomethasone 17-monopropionate | Esterase Hydrolysis | C25H33ClO6 | 464.97 |
| M2 | Beclomethasone 21-monopropionate | Esterase Hydrolysis | C25H33ClO6 | 464.97 |
| M3 | Beclomethasone | Esterase Hydrolysis | C22H29ClO5 | 408.91 |
| M4 | Hydroxylated BDP | CYP3A4/CYP3A5 Oxidation | - | - |
| M5 | Dehydrogenated BDP | CYP3A4/CYP3A5 Oxidation | - | - |
| M6 | Hydroxylated BDP Metabolite | Esterase & CYP3A4 Action | - | - |
Structure Activity Relationship Sar Studies
Correlating Chemical Structure with Glucocorticoid Receptor Binding Affinity
The binding affinity of a corticosteroid to the glucocorticoid receptor is a primary determinant of its intrinsic potency. Beclomethasone (B1667900) dipropionate (BDP) itself is a prodrug with a relatively modest affinity for the GR. nih.govresearchgate.net Its therapeutic action is predominantly mediated through its active metabolite, beclomethasone-17-monopropionate (17-BMP), which is formed rapidly upon administration via hydrolysis by esterase enzymes. nih.govnih.gov
The diester configuration of BDP, with propionate (B1217596) groups at both the 17- and 21-positions, is a key structural feature that facilitates its prodrug nature. The hydrolysis of the ester at the 21-position is rapid, leading to the formation of the highly active 17-BMP. Further hydrolysis to beclomethasone results in a metabolite with reduced, though still present, glucocorticoid activity.
Below is an interactive data table summarizing the relative receptor binding affinities (RRA) of beclomethasone dipropionate and its metabolites compared to other corticosteroids. The RRA values are typically standardized to dexamethasone, which is assigned a value of 100.
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies employ mathematical models to correlate the chemical structure of compounds with their biological activity. For corticosteroids, QSAR models are developed to predict their anti-inflammatory potency based on various molecular descriptors. These descriptors can be physicochemical properties (e.g., lipophilicity, electronic effects) or structural features.
While specific QSAR models exclusively for beclomethasone dipropionate are not extensively detailed in publicly available literature, broader QSAR studies on anti-inflammatory steroids provide valuable insights. These studies have identified several key parameters that influence glucocorticoid activity. For instance, a pattern-recognition approach has been used to establish relationships between the substructural descriptors of various steroids and their anti-inflammatory potency. nih.gov
Key findings from general corticosteroid QSAR studies suggest that factors such as the planarity of the steroid's A-ring and the presence of specific substituents significantly impact receptor binding and subsequent biological response. nih.gov For example, the hydrophobicity of the molecule and the presence of hydrogen bond donors and acceptors are critical for effective interaction with the glucocorticoid receptor's ligand-binding domain.
The development of predictive QSAR models for corticosteroids often involves the following steps:
Data Set Selection: A series of structurally related steroids with known biological activities (e.g., receptor binding affinity, anti-inflammatory effect) is chosen.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.
Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For glucocorticoids, QSAR studies have shown that the binding affinity to the receptor can be predicted by considering parameters such as the free energy contributions of substituents, the hydrophobicity of the molecule, and the conformation of the A-ring. nih.gov
Impact of Structural Modifications on Biological Potency and Selectivity
The potent anti-inflammatory activity of beclomethasone dipropionate is a result of specific structural modifications to the basic steroid nucleus. These modifications enhance its glucocorticoid potency while influencing its selectivity and metabolic profile.
Esterification at the 17α and 21-positions: The presence of the propionate esters is fundamental to beclomethasone dipropionate's action as a prodrug. The 17α-monopropionate is the primary active metabolite with high GR affinity. nih.gov The nature of the ester group can influence the rate of hydrolysis and the lipophilicity of the molecule, thereby affecting its absorption, distribution, and duration of action.
Halogenation at the 9α-position: The chlorine atom at the 9α-position significantly enhances the glucocorticoid activity of beclomethasone. Halogenation at this position, in general, increases the electro-negativity of the C-11 hydroxyl group, which is crucial for receptor binding. uomustansiriyah.edu.iq This modification leads to a more potent anti-inflammatory effect compared to non-halogenated counterparts. uomustansiriyah.edu.iq
Methylation at the 16β-position: The 16β-methyl group in beclomethasone serves to increase its glucocorticoid potency and, importantly, to minimize mineralocorticoid activity. researchgate.net Substitution at the C-16 position generally reduces the affinity for the mineralocorticoid receptor, thereby improving the selectivity of the compound for the glucocorticoid receptor and reducing the risk of side effects related to salt and water retention. researchgate.net
The combination of these structural features results in a corticosteroid with high topical potency and a favorable therapeutic index. The selectivity of glucocorticoids for the GR over other steroid receptors, such as the progesterone (B1679170) receptor, is also influenced by these structural modifications. Less lipophilic glucocorticoids with small substituents at the C-16 position, such as beclomethasone, tend to exhibit higher selectivity for the GR. ersnet.org
The following table summarizes the key structural modifications of beclomethasone and their impact on its biological activity.
Analytical Chemistry Methodologies and Validation
Chromatographic Techniques for Quantification and Purity Assessment
Chromatography is the cornerstone of analytical methodologies for beclomethasone (B1667900) dipropionate, offering high-resolution separation of the API from its related substances.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the most widely employed technique for the analysis of beclomethasone dipropionate. sigmaaldrich.comresearchgate.net These methods are valued for their precision, accuracy, and ability to resolve complex mixtures.
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a more polar mobile phase. researchgate.net The separation of beclomethasone dipropionate and its impurities is achieved by carefully optimizing the mobile phase composition, flow rate, and column temperature. For instance, a method developed for the simultaneous estimation of beclomethasone dipropionate and fusidic acid utilized a BDS Hypersil C18 column with a mobile phase consisting of acetonitrile (B52724), methanol (B129727), and orthophosphoric acid in a 60:20:20 v/v ratio. researchgate.net Detection is commonly carried out using a UV detector, with the wavelength set to an absorbance maximum for beclomethasone dipropionate, often around 230-254 nm. researchgate.netresearchgate.net
The European Pharmacopoeia describes an HPLC method for determining process impurities and degradation products of beclomethasone dipropionate. ijprs.com However, this method involves harsh chromatographic conditions, including a highly acidic buffer and a high column temperature, which can be detrimental to the column's longevity. ijprs.com Consequently, research has focused on developing simpler, more robust UPLC (Ultra-Performance Liquid Chromatography) methods. One such method uses a Waters Acquity BEH C18 UPLC column with a gradient elution of acetonitrile and distilled water, allowing for the separation of ten known related substances and degradation products in approximately 20 minutes. ijprs.com
Below is a table summarizing typical parameters used in RP-HPLC methods for beclomethasone dipropionate analysis:
| Parameter | Example 1 | Example 2 | Example 3 |
| Stationary Phase | BDS Hypersil C18 (250mm x 4.6mm, 5µm) researchgate.netrjptonline.org | Waters Acquity BEH C18 UPLC ijprs.com | RP C18 (250 mm x 4.60 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile: Methanol: Orthophosphoric acid (60:20:20 v/v) researchgate.netrjptonline.org | Gradient of Acetonitrile and Distilled Water ijprs.com | Methanol and Water (85:15 v/v) researchgate.net |
| Flow Rate | 1.0 ml/min researchgate.netrjptonline.org | Not Specified | 1.0 mL/min researchgate.net |
| Detection Wavelength | 230 nm researchgate.netrjptonline.org | 238 nm ijprs.com | 254 nm researchgate.net |
| Retention Time | 7.2 minutes researchgate.netrjptonline.org | Not Specified | Not Specified |
For applications requiring higher sensitivity and selectivity, particularly in the analysis of biological matrices like plasma and urine, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.
LC-MS/MS methods have been developed and validated for the simultaneous quantification of beclomethasone dipropionate and its active metabolite, beclomethasone 17-monopropionate (17-BMP), in various biological samples. nih.gov These methods often employ a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample clean-up prior to analysis. nih.gov The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), which provides excellent specificity and low detection limits, often in the picogram per milliliter (pg/ml) range. nih.govresearchgate.netnih.gov
For example, one LC-MS/MS method for equine plasma and urine utilized a C8 column with a mobile phase gradient of methanol and ammonium (B1175870) formate (B1220265) buffer. nih.govresearchgate.net This method achieved a detection limit of 13 pg/ml for beclomethasone dipropionate and its metabolite. nih.govresearchgate.net
| Parameter | Example |
| Sample Matrix | Rat and human plasma, rat tissues nih.gov |
| Extraction | Solid-phase extraction (plasma), Liquid-liquid extraction (tissues) nih.gov |
| Linear Range | 0.05 to 5 ng/ml nih.gov |
| Internal Standard | Fluticasone propionate (B1217596) nih.gov |
| Ionization | Positive Electrospray Ionization (ESI+) nih.gov |
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and more cost-effective alternative to HPLC for the quantification of beclomethasone dipropionate, especially in combination with other drugs in pharmaceutical formulations. rjptonline.org HPTLC methods involve spotting the sample on a high-performance plate, developing the plate in a suitable mobile phase, and then scanning the plate with a densitometer to quantify the separated compounds.
Spectrophotometric Methods
Spectrophotometric methods, particularly UV-Visible spectrophotometry, provide a simple and rapid approach for the assay of beclomethasone dipropionate in bulk and pharmaceutical dosage forms.
UV spectrophotometry is based on the principle that a substance absorbs light at a specific wavelength. For beclomethasone dipropionate, the maximum absorbance is typically observed around 238 nm. This method is often used for the simultaneous determination of beclomethasone dipropionate and other drugs in combined formulations. sigmaaldrich.com The primary advantage of UV spectrophotometry is its simplicity and low cost, although it may lack the specificity of chromatographic methods when dealing with complex mixtures containing interfering substances.
Method Validation Parameters and Criteria
The validation of analytical methods for beclomethasone dipropionate is a critical step to ensure that the method is suitable for its intended purpose. Validation is performed according to ICH guidelines and typically includes the evaluation of the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For beclomethasone dipropionate, linearity is often established over a concentration range such as 1-6 µg/ml, with a correlation coefficient (R²) greater than 0.99. researchgate.netrjptonline.org
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. The acceptance criterion for precision is typically a relative standard deviation (RSD) of not more than 2.0%. researchgate.netrjptonline.org
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The validation of these parameters ensures that the analytical methods for beclomethasone dipropionate are reliable, reproducible, and accurate for routine quality control analysis.
Linearity, Specificity, Accuracy, and Precision
Method validation for Beclomethasone Dipropionate quantification invariably includes the assessment of linearity, specificity, accuracy, and precision to ensure reliable and reproducible results.
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte. For Beclomethasone Dipropionate, linearity is typically established by preparing a series of standard solutions across a specified concentration range and analyzing them. The response (e.g., peak area in HPLC) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) is indicative of a strong linear relationship.
| Concentration Range (µg/mL) | Correlation Coefficient (R²) | Analytical Technique | Reference |
| 1-6 | 0.9961 | RP-HPLC | rjptonline.orgresearchgate.net |
| 5.0-25.0 | > 0.999 | RP-HPLC | scielo.br |
| 30-70 | 0.9971 | RP-HPLC | ajpaonline.com |
| 0.5-1.5 | 0.9978 | RP-HPLC | asiapharmaceutics.info |
| 10-30 | 0.999 | UV Spectrophotometry | ijcsrr.org |
| 100-300 | 1.0 | RP-HPLC | sphinxsai.com |
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of Beclomethasone Dipropionate analysis, specificity is demonstrated by the absence of interference from excipients in a formulation or from products generated during forced degradation studies. scielo.brsphinxsai.com The method should be able to separate the main drug peak from all other potential peaks.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure Beclomethasone Dipropionate is added to a sample matrix (spiking), and the percentage of the analyte recovered is calculated. Acceptable recovery is generally within 98-102%.
| Recovery Range (%) | Analytical Technique | Reference |
| 98.03 - 100.35 | RP-HPLC | scielo.br |
| 100.10 - 100.39 | RP-HPLC | asiapharmaceutics.info |
| 98 - 102 | RP-HPLC | asiapharmaceutics.infoijbpas.com |
Precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For Beclomethasone Dipropionate, validated methods typically show a %RSD of less than 2.0%. rjptonline.orgresearchgate.netscielo.br
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are crucial for the analysis of impurities and degradation products. They are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. ijcsrr.orgsphinxsai.com
| Parameter | Value (µg/mL) | Analytical Technique | Reference |
| LOD | 0.773 | RP-HPLC | semanticscholar.org |
| LOQ | 2.345 | RP-HPLC | semanticscholar.org |
| LOQ | 0.297 | RP-HPLC | asiapharmaceutics.info |
Robustness and System Suitability Testing
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For RP-HPLC methods for Beclomethasone Dipropionate, robustness is assessed by intentionally varying parameters such as the mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results. ijbpas.comsemanticscholar.org The method is considered robust if the results remain within acceptable limits despite these small changes. semanticscholar.org
System Suitability Testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately. Parameters typically monitored include retention time, peak asymmetry (tailing factor), theoretical plates, and resolution. ajpaonline.com
Stability-Indicating Analytical Methods
Stability-indicating methods are analytical procedures that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients. The development of such methods is crucial for assessing the stability of pharmaceutical products.
Development and Validation of Methods for Degradation Product Quantification
The development of a stability-indicating method for Beclomethasone Dipropionate involves subjecting the drug to forced degradation under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis. scielo.brajpaonline.com This process intentionally generates potential degradation products. An analytical method, typically RP-HPLC, is then developed to separate the intact drug from all the formed degradation products. scielo.br
The validation of these methods follows the ICH guidelines and includes specificity, linearity, accuracy, precision, LOD, and LOQ for the degradation products where possible. The goal is to have a method that can quantify the decrease in the active drug concentration due to degradation and potentially quantify the major degradation products.
Impurity Profiling
Impurity profiling involves the identification and characterization of impurities and degradation products in a drug substance or finished product. For Beclomethasone Dipropionate, this is a critical aspect of quality control. Techniques such as HPLC coupled with mass spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to elucidate the structures of unknown impurities that may arise during synthesis or upon storage. researchgate.net
Several related compounds and potential impurities of Beclomethasone Dipropionate have been identified and are used as reference standards in analytical procedures. These include synthetic intermediates, metabolites, and structural analogs. synthinkchemicals.com Some of the known impurities include Beclomethasone 17-monopropionate and Beclomethasone 21-monopropionate. researchgate.net
Preclinical Research Models and in Vitro Investigation
In Vitro Cell Culture Models
In vitro cell culture models provide a controlled environment to study the direct effects of BDP on specific cell types, minimizing the complexities of systemic interactions.
Airway epithelial cells are a primary target for inhaled corticosteroids. Studies utilizing cell lines such as A549, NCI-H292, and Calu-3, as well as primary normal human bronchial epithelial (NHBE) cells, have investigated the effects of beclomethasone (B1667900) on gelatinase activity. While BDP demonstrated concentration-dependent inhibition of induced gelatinase activity in lung epithelial cell lines and human lung fibroblasts, primary cultures of human bronchial epithelial cells were found to be unresponsive at similar concentrations nih.gov.
Co-culture models of airway epithelial cells and macrophages have been developed to investigate the cellular interactions in response to environmental stimuli. These models have shown that signals from epithelial cells can alter the immunophenotype and function of macrophages unc.edu. While specific data on BDP in these co-culture systems is not detailed in the provided search results, these models represent a valuable tool for future investigations into the compound's effects on the airway microenvironment.
Peripheral blood mononuclear cells (PBMCs) are utilized to assess the systemic immunological effects of drugs. Long-term therapy with inhaled BDP in allergic asthmatics has been associated with changes in the expression of cell surface antigens on peripheral blood monocytes (PBMs), the precursors to lung macrophages nih.gov. Specifically, a significantly lower expression of CD11b and higher expression of CD13, CD14, and CD18 antigens were observed compared to healthy controls nih.gov.
Studies have also used PBMCs to investigate corticosteroid insensitivity in severe asthma. In these patients, the ability of corticosteroids to suppress cytokine release from PBMCs is reduced, suggesting that in vitro responses of these cells could serve as a measure of corticosteroid responsiveness nih.gov.
The potential effects of corticosteroids on bone metabolism are a significant area of research. While direct in vitro studies on the effects of beclomethasone dipropionate on osteoblasts were not detailed in the provided search results, concerns have been raised about the potential for inhaled corticosteroids to adversely affect bone. Some studies have reported a reversible, dose-related suppression of plasma osteocalcin (B1147995), a protein primarily synthesized by osteoblasts, with inhaled BDP researchgate.net. However, other studies have not confirmed this effect on plasma osteocalcin or other markers of bone formation in patients with asthma researchgate.net. Further in vitro research using osteoblast cell cultures could help clarify the direct effects of BDP on bone cell function.
The metabolism of BDP has been investigated using lung (A549) and liver (DPX2) cell lines. These studies have shown that BDP is metabolized by both esterases and cytochrome P450 3A (CYP3A) enzymes. nih.govsemanticscholar.orgnih.govsigmaaldrich.comresearchgate.net In both A549 and DPX2 cells, BDP is metabolized by esterases to produce metabolites M1, M3, M4, and M5 nih.gov.
The role of CYP3A enzymes in BDP metabolism has also been characterized. CYP3A4 and CYP3A5 metabolize BDP through hydroxylation and dehydrogenation, leading to inactive metabolites. nih.govsemanticscholar.orgnih.govsigmaaldrich.comresearchgate.net Interestingly, while liver cells produce both hydroxylated and dehydrogenated metabolites, lung cells primarily produce the dehydrogenated metabolite nih.govnih.gov. In A549 cells, only CYP3A5 mRNA was detected and was induced by BDP treatment, suggesting its role in the local metabolism of the drug within the lungs nih.gov.
Table 1: Metabolism of Beclomethasone Dipropionate in A549 and DPX2 Cells
Tissue-Based In Vitro Models
Tissue-based models offer a more complex and physiologically relevant system for studying drug metabolism, as they preserve the native cellular architecture and interactions.
Precision-cut lung slices (PCLS) have proven to be a valuable tool for investigating the in vitro metabolism of inhaled corticosteroids like BDP. nih.govnih.govresearchgate.net These slices maintain the viability and function of the lung tissue for extended periods, allowing for detailed metabolic studies. frontiersin.organabios.com
In human PCLS, BDP is rapidly hydrolyzed to its pharmacologically active metabolite, beclomethasone-17-monopropionate (B-17-MP), and subsequently to the inactive beclomethasone (BOH) nih.govnih.govresearchgate.net. Studies comparing the metabolism of different inhaled corticosteroids in PCLS have shown that the metabolic pathways can differ significantly. For instance, while BDP is converted to inactive polar metabolites, other corticosteroids may be more metabolically stable or form fatty acid conjugates nih.govresearchgate.net.
Table 2: Summary of Beclomethasone Dipropionate Metabolism in Human Lung Precision-Cut Slices
Human Nasal Cilia Studies (e.g., Ciliary Beating Frequency)
In vitro studies investigating the effects of beclomethasone dipropionate on human nasal cilia have revealed significant impacts on ciliary beat frequency (CBF), a crucial parameter for effective mucociliary clearance. nih.govnih.govresearchgate.net Early research indicated that beclomethasone dipropionate can induce a dose-related and irreversible decrease in the CBF of human nasal cilia in laboratory settings. nih.gov This is a noteworthy finding, as the mucociliary clearance system is a primary defense mechanism of the upper respiratory tract, and its function is intrinsically linked to the coordinated beating of cilia. nih.gov Mathematical models have demonstrated that the energy transferred from cilia to the mucus blanket is proportional to the square of the CBF, highlighting the importance of this metric. nih.govresearchgate.net A modest 16% increase in CBF can lead to a 56% increase in mucociliary transport velocity. nih.govresearchgate.net
Contrasting with some other intranasal corticosteroids, such as budesonide (B1683875) which showed only a slight decrease in CBF in vivo, the in vitro effect of beclomethasone dipropionate was more pronounced. nih.gov It is important to distinguish between in vivo and in vitro findings, as the effects of intranasal corticosteroids on ciliary motility can differ between these conditions. nih.gov The integrity of the nasal defense mechanisms can be impacted by intranasal drugs and their additives that may have detrimental effects on ciliary activity. nih.gov Therefore, assessing the effects of such compounds on mucociliary function is of significant interest.
Table 1: In Vitro Effects of Beclomethasone Dipropionate on Human Nasal Ciliary Beat Frequency (CBF)
| Parameter | Observation | Source |
|---|---|---|
| Effect on CBF | Dose-related, irreversible decrease | nih.gov |
| Study Type | In vitro | nih.gov |
| Comparison | More pronounced effect than budesonide in some studies | nih.gov |
In Vivo Preclinical Animal Models
Rodent Models for Pharmacokinetic Profile Assessment (e.g., Sprague-Dawley Rat Model)
The Sprague-Dawley rat is a widely utilized outbred model in biomedical research, including for pharmacokinetic (PK) studies of inhaled corticosteroids like beclomethasone dipropionate. inotiv.comtaconic.comtaconic.com This model is chosen for its genetic diversity, which can provide a broad representation of genetic variation within a species, and its physiological similarities to humans. inotiv.com
A preclinical study in Sprague-Dawley rats was conducted to assess the pharmacokinetic profile of a fixed triple combination of formoterol, glycopyrrolate, and beclomethasone dipropionate administered by inhalation. nih.gov The study aimed to compare the systemic exposure of the active ingredients when delivered with two different propellants: HFA134a and a low global warming potential propellant, HFA152a. nih.gov Following administration via an inhalation tower, serial blood samples were collected and analyzed. The results showed a similar pharmacokinetic profile for beclomethasone dipropionate with both propellants. nih.gov Key exposure parameters such as Cmax (maximum plasma concentration) and AUClast (area under the plasma concentration-time curve from time zero to the last measurable concentration) showed no statistically significant differences between the two treatment groups. nih.gov However, a higher inter-animal variability was noted for the metabolite, beclomethasone 17-monopropionate, which was attributed to individual differences in metabolite generation. nih.gov
Table 2: Pharmacokinetic Profile of Beclomethasone Dipropionate in Sprague-Dawley Rats
| Parameter | Finding | Note | Source |
|---|---|---|---|
| Model | Sprague-Dawley Rat | Inhalation Administration | nih.gov |
| Cmax | No statistically significant difference between propellant groups | Comparison of HFA134a and HFA152a | nih.gov |
| AUClast | No statistically significant difference between propellant groups | Comparison of HFA134a and HFA152a | nih.gov |
| Metabolite Variability | Higher inter-animal variability for beclomethasone 17-monopropionate | Attributed to individual differences in metabolism | nih.gov |
Evaluation of Physiological Effects in Aquatic Species (e.g., Rainbow Trout) for Environmental Impact Research
To evaluate the potential environmental impact of beclomethasone dipropionate on aquatic life, studies have been conducted on species such as the rainbow trout (Oncorhynchus mykiss). In a 14-day flow-through exposure experiment, rainbow trout were exposed to beclomethasone dipropionate (BDP) and its metabolite, beclomethasone. nih.gov
The study revealed that while beclomethasone itself was not taken up by the fish, the prodrug BDP was absorbed, leading to the accumulation of BDP, beclomethasone 17-monopropionate (BMP), and beclomethasone in the plasma. nih.gov The plasma concentrations in the fish reached levels comparable to those found in humans during therapy. nih.gov
This accumulation of BDP and its metabolites resulted in measurable physiological effects. Exposure to a concentration of 0.65 µg/L of BDP led to a significant increase in blood glucose levels. nih.gov Additionally, effects on the liver were observed, including increased levels of oxidized glutathione (B108866) and elevated catalase activity. nih.gov Gene expression analysis in the liver of BDP-exposed fish showed a significantly higher transcript abundance of phosphoenolpyruvate (B93156) carboxykinase, an enzyme involved in gluconeogenesis, as well as genes associated with immune responses. nih.gov These findings indicate that waterborne beclomethasone dipropionate can be taken up by fish and elicit physiological responses. nih.gov
Table 3: Physiological Effects of Waterborne Beclomethasone Dipropionate (BDP) in Rainbow Trout
| Endpoint | Observation at 0.65 µg/L BDP Exposure | Source |
|---|---|---|
| Biochemical Markers | ||
| Blood Glucose | Significantly increased | nih.gov |
| Hepatic Oxidized Glutathione | Increased | nih.gov |
| Hepatic Catalase Activity | Increased | nih.gov |
| Gene Expression (Hepatic) | ||
| Phosphoenolpyruvate Carboxykinase | Significantly higher transcript abundance | nih.gov |
| Immune Response Genes | Significantly higher transcript abundance | nih.gov |
| Compound Uptake | ||
| Beclomethasone Dipropionate (BDP) | Taken up and accumulated in plasma | nih.gov |
| Beclomethasone | Not taken up by the fish | nih.gov |
Q & A
Q. What analytical methods are recommended for quantifying BDP and its metabolites in experimental formulations?
High-performance liquid chromatography (HPLC) with internal standardization is the primary method. The assay involves preparing a standard solution of BDP (e.g., USP Reference Standard) and comparing peak height ratios between the assay preparation and standard using a C18 column and UV detection. The coefficient of variation for replicate injections should not exceed 3.0% to ensure precision . For metabolite detection (e.g., 17-BMP), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in plasma and urine matrices .
Q. How should BDP be handled in laboratory settings to ensure safety and compliance?
Follow institutional SOPs for glucocorticoid handling, including:
Q. What pharmacopeial standards apply to BDP in preclinical research?
BDP must comply with purity criteria from the European Pharmacopoeia (EP), USP, or Japanese Pharmacopoeia (JP). Key specifications include:
Q. How does BDP’s molecular structure influence its stability in experimental formulations?
The dipropionate ester groups at C17 and C21 are hydrolytically labile, requiring storage in anhydrous conditions (room temperature, protected from light). Stability testing under accelerated conditions (40°C/75% RH) is recommended to assess degradation pathways .
Advanced Research Questions
Q. What experimental models best elucidate BDP’s metabolic activation to 17-BMP in target tissues?
Use in vitro human lung cytosol or precision-cut lung slices to simulate pulmonary hydrolysis. Incubate BDP with esterases (e.g., carboxylesterase 1) and monitor conversion kinetics via LC-MS. The lung’s rapid hydrolysis to 17-BMP (13x more potent than dexamethasone) explains its localized anti-inflammatory efficacy .
Q. How can pharmacokinetic (PK) parameters guide dose optimization in translational studies?
After intravenous administration, BDP has a volume of distribution (Vd) of 20 L and clearance (CL) of 150 L/h, while 17-BMP (active metabolite) has a Vd of 424 L and CL of 120 L/h. Develop compartmental PK models integrating presystemic hydrolysis (~95% in lungs) and fecal excretion (>90%) to predict tissue exposure .
Q. What contradictions exist in clinical data on adrenal suppression with high-dose BDP?
While early studies (e.g., 1–2 mg/day inhaled BDP in adults) reported no adrenal suppression via basal cortisol levels , systemic absorption increases with concomitant CYP3A4 inhibitors (e.g., ketoconazole). Design trials with ACTH stimulation tests to assess HPA axis function in high-risk cohorts .
Q. How do formulation variables (e.g., propellant type) impact BDP’s pulmonary deposition and efficacy?
Compare hydrofluoroalkane (HFA) vs. chlorofluorocarbon (CFC) aerosols using cascade impaction. HFA formulations produce smaller particles (1–3 µm MMAD), enhancing alveolar deposition. However, solvent selection must balance bioavailability with safety (e.g., avoid chloroform in scale-up synthesis) .
Q. What biomarkers are validated for assessing BDP’s anti-inflammatory efficacy in asthma models?
Q. How can synthetic routes for BDP be optimized to minimize byproducts like 21-monopropionate (21-BMP)?
Replace chloroform with ethyl acetate in esterification steps to reduce interesterification byproducts. Monitor reaction pH (5.5–6.0) and temperature (25°C) to favor 17-BMP formation. Scale-up processes require QbD approaches to ensure ≤0.5% 21-BMP impurity .
Methodological Considerations
- Data Contradictions: Reconcile discrepancies (e.g., adrenal suppression risk) by stratifying studies based on dosing regimens, patient demographics, and drug interactions .
- Regulatory Compliance: Align preclinical data with EP/USP monographs for impurity profiling and stability testing .
- Ethical Reporting: Document adverse events (e.g., nasal irritation in 11% of trial participants) and obtain IRB approval for human studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
